molecular formula C8H8<br>C8H8<br>C6H5CHCH2 B137428 Styrene CAS No. 100-42-5

Styrene

Cat. No.: B137428
CAS No.: 100-42-5
M. Wt: 104.15 g/mol
InChI Key: PPBRXRYQALVLMV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Styrene, an organic compound with the chemical formula C6H5CH=CH2 , primarily targets the nervous system in humans . It is metabolized by various cytochrome P450 enzymes, including CYP2E1 and CYP2F2 .

Mode of Action

This compound is metabolized by cytochrome P450 enzymes to form this compound-7,8-oxide (SO), a reactive intermediate . This metabolite is further processed by different pathways, including the side-chain oxidation pathway . The side-chain oxidation pathway involves the isomerization of the SO to phenylacetaldehyde by a this compound oxide isomerase (SOI) .

Biochemical Pathways

This compound can be degraded by various microorganisms under aerobic and anaerobic conditions . Several peripheral pathways are employed, yielding central intermediates such as 3-vinylcatechol, phenylacetic acid, benzoic acid, or 2-ethylhexanol . The side-chain oxidation pathway is the only this compound-specific pathway reported so far .

Pharmacokinetics

This compound is primarily metabolized by CYP2E1 and CYP2F2 . It is also a substrate for many other cytochrome p450 enzymes . Most analyses of activity have focused on the oxidation of this compound to this compound oxide or to this compound glycol .

Result of Action

Long-term exposure to this compound can lead to neurobehavioral and neurosensory effects, such as impaired olfaction, audition, and color discrimination . At exposures in excess of 50 ppm (8-hour time-weighted average), this compound may cause temporary nervous system effects such as drowsiness and delayed reaction time . This compound is also considered a possible carcinogen due to its metabolism to a highly mutagenic epoxide .

Action Environment

This compound is ubiquitous in the environment due to its natural occurrence and industrial usage . People may be exposed to this compound through breathing indoor air that has this compound vapors from building materials, photocopiers, tobacco smoke, and other products . The concentrations of this compound that cause neurobehavioral and neurosensory effects are more than 1,000 times higher than the levels usually found in the environment .

Safety and Hazards

Styrene is slightly toxic to the nervous system if ingested or inhaled, and contact with the skin and eyes can cause irritation . Health effects from exposure to this compound may involve the central nervous system and include complaints of headache, fatigue, dizziness, confusion, drowsiness, malaise, difficulty in concentrating, and a feeling of intoxication .

Future Directions

The global Styrene market stood at approximately 37 million tonnes in 2022 and is expected to grow at a CAGR of 5.68% during the forecast period until 2030 . A joint venture between LyondellBasell and the China Petroleum & Chemical Corporation (Sinopec) has been formed to produce propylene oxide and this compound monomer for the local Chinese market .

Biochemical Analysis

Biochemical Properties

Styrene interacts with various enzymes and proteins in biochemical reactions. For instance, the rate-limiting enzyme phenylalanine ammonia lyase (PAL) from Arabidopsis thaliana (AtPAL2) has been found to be effective in this compound biosynthesis .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. For instance, it has been shown to affect gene expression and cellular metabolism in Escherichia coli BL21 (DE3), leading to the production of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been shown to interact with the enzyme PAL, leading to the production of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown that this compound production in Escherichia coli can reach a final titer of 350 mg/L after 48 h of shake-flask fermentation .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to interact with the shikimate pathway genes, aroF and pheA, in Escherichia coli, leading to increased this compound production .

Properties

IUPAC Name

styrene
Source PubChem
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InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8, Array
Record name STYRENE MONOMER, STABILIZED
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Record name STYRENE
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Related CAS

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6
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Record name Syndiotactic polystyrene
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Record name Ethenylbenzene tetramer
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Record name Polystyrene
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Record name Isotactic polystyrene
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Record name Ethenylbenzene dimer
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Record name Benzene, ethenyl-, labeled with deuterium, homopolymer
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DSSTOX Substance ID

DTXSID2021284
Record name Styrene
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Molecular Weight

104.15 g/mol
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Physical Description

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor.
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name Styrene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03%
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Styrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91
Record name STYRENE MONOMER, STABILIZED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4553
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/14
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.6 (Air = 1), Relative vapor density (air = 1): 3.6
Record name Styrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name Styrene
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Record name STYRENE
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Mechanism of Action

Styrene is a widely used chemical, but it is known to produce lung and liver damage in mice. This may be related to oxidative stress associated with the decrease in the levels of reduced glutathione (GSH) in the target tissues. The purpose of this study was to investigate the effect of styrene and its primary metabolites R-styrene oxide (R-SO) and S-styrene oxide (S-SO) on GSH levels in the lung lumen, as determined by amounts of GSH in bronchioalveolar lavage fluid (BALF) and in plasma. When non-Swiss albino (NSA) mice were administered styrene (600 mg/kg, ip), there was a significant fall in GSH levels in both BALF and plasma within 3 hr. These returned to control levels by 12 hr. The active metabolite R-SO (300 mg/kg, ip) also produced significant decreases in GSH in both BALF and plasma, but S-SO was without marked effect. Since GSH is a principal antioxidant in the lung epithelial lining fluid, this fall due to styrene may exert a significant influence on the ability of the lung to buffer oxidative damage., In mice, styrene is hepatotoxic, pneumotoxic, and causes lung tumors. One explanation for the mechanism of toxicity is oxidative stress/damage. Previous studies have shown decreased glutathione levels, linked to increased apoptosis, in lung homogenates and isolated Clara cells 3 hr following styrene or styrene oxide (SO) administration or in vitro exposure. The objective of the current studies was to determine what effects styrene and its active metabolites, primarily styrene oxide, had on indicators of oxidative stress and attendant apoptosis in order to understand better the mechanism of styrene-induced toxicity. Three hours following in vitro exposure of Clara cells to styrene or SO there were increases in reactive oxygen species (ROS). Following administration of styrene or styrene oxide ip, increases in ROS, superoxide dismutase (SOD), and 8-hydroxydeoxyguanosine (8-OHdG) formation were observed. Since increases in ROS have been linked to increases in apoptosis ratios of bax/bcl-2, mRNA and protein expression were determined 3-240 hr following the administration of styrene and R-styrene oxide (RSO). The bax/bcl-2 mRNA ratio increased 12 and 24 hr following R-SO and 120 hr following styrene administration. However, the bax/bcl-2 protein ratio was not increased until 240 hr following R-SO, and 24 and 240 hr following styrene administration. However, only a slight increase in caspase 3 was observed. These results indicated that oxidative stress occurred 3 hr following styrene or styrene oxide as evidenced by increased ROS and SOD. This increased ROS may be responsible for the increased 8-OHdG formation. Our findings of limited apoptosis in Clara cells following acute exposure to styrene or SO are in agreement with others and may reflect the minimal extent to which apoptosis plays a role in acute styrene toxicity. It is clear, however, that oxidative stress and oxidative effects on DNA are increased following exposure to styrene or styrene oxide, and these may play a role in the lung tumorigenesis in mice.
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Impurities

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt
Record name Styrene
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Color/Form

Colorless to yellowish, oily liquid, Viscous liquid

CAS No.

100-42-5
Record name STYRENE MONOMER, STABILIZED
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Record name STYRENE
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Melting Point

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Synthesis routes and methods I

Procedure details

The desired terpolymer of styrene, 4-thiocyanatomethylstyrene, and vinyl benzyl polyethylene glycol was synthesized from the terpolymer of Step II as follows: 1.5 g of the terpolymer formed in Step II was mixed with 350 mL of toluene taken in a 500 mL flask and the contents stirred. To this mixture was added 1.2 g of potassium thiocyanate dissolved in 115 mL of a solvent mixture of DMF and acetone (100/15, v/v). The entire contents of the flask was then heated and allowed to reflux for about 30 hours. The contents were then allowed to cool to room temperature at which time slightly turbid mixture became homogeneous. The solvents were evaporated under vacuo and the residual solids were precipitated from water. The precipitate was washed with methanol and dried to yield a white powder of the terpolymer (0.9 g). The structure of the produced terpolymer was verified by 1H and 13C NMR, and IR spectroscopy.
Quantity
350 mL
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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115 mL
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Synthesis routes and methods II

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
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3.12 g
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reactant
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2 g
Type
reactant
Reaction Step Two
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9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 17.0 parts 2-vinyl-2-imidazoline, 43.0 parts of styrene and 140.0 parts of toluene is prepared in a suitable polymerization vessel equipped with means for stirring and deaeration and temperature controls. After deaeration for 1 hour with a stream of nitrogen, the temperature is raised to 60° C. and polymerization is initiated by the addition of 100 ppm (based on total weight of imidazoline) of azobisisobutyronitrile as a 1.0% solution in methanol. After allowing the polymerization to proceed overnight at a temperature of 60°-70° C., the polymer is precipitated from the resulting viscous solution by pouring it into an excess of methanol with vigorous stirring. The resultant yellowish colored polymer is redissolved in toluene and then reprecipitated once more by pouring into methanol. IR and NMR analysis of dried polymer show about 75 mole percent styrene and 25 mole percent 2-vinyl-2-imidazoline incorporated into the copolymer. A sample of the polymer is an effective sizing agent for 50/50 Albacel-Astracel pulp (bleached hardwood-softwood Kraft pulp).
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Synthesis routes and methods V

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
40 g
Type
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Reaction Step One
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11 g
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650 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styrene
Reactant of Route 2
Styrene
Reactant of Route 3
Styrene
Reactant of Route 4
Styrene
Reactant of Route 5
Styrene
Reactant of Route 6
Styrene
Customer
Q & A

Q1: What is the molecular formula and weight of styrene?

A1: this compound has the molecular formula C8H8 and a molecular weight of 104.15 g/mol.

Q2: How can this compound be detected and quantified?

A2: Several analytical techniques are employed for this compound characterization. Coupled mass spectrometry-automatic headspace gas chromatography has been used extensively to determine this compound monomer levels in food packaging and food products. [] Gas chromatography coupled with mass spectrometry (GC/MS) has been used to analyze metabolites produced by bacteria during the biodegradation of this compound trimers. []

Q3: What spectroscopic data is available for this compound?

A3: While the provided research does not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed to characterize this compound and its polymers. For example, FTIR and NMR were used to characterize the structure of star-polythis compound nanoparticles and the four-arm initiator used in their synthesis. []

Q4: What are the primary applications of this compound-butadiene copolymers?

A4: this compound-butadiene (SB) copolymers are widely used in various applications, including: * This compound-butadiene rubbers (SBRs): Primarily used in tire manufacturing due to their desirable properties like rolling resistance and traction. [] * High impact polythis compound (HIPS): Utilized in food packaging, consumer electronics, and appliances due to its thermoplastic nature. [] * SB block copolymers: Employed in producing transparent, impact-resistant polythis compound and for impact modification in other materials. []

Q5: How does the incorporation of this compound affect the properties of ethylene-styrene interpolymers (ESIs)?

A5: Increasing the this compound content in ESIs generally leads to an increase in their glass transition temperature (Tg). For instance, ESIs with 62, 69, and 72 wt% this compound exhibit Tg values of 11, 23, and 33 °C, respectively. Additionally, the entanglement molecular weight of ESIs, determined from plateau compliance measurements, increases with higher this compound content. []

Q6: How do quaternary ammonium poly(this compound-co-methylthis compound) resins function as catalysts?

A7: These resins act as heterogeneous catalysts, providing a platform for reactions to occur. The quaternary ammonium groups act as active sites, facilitating reactions like the allylation of phenol. Factors such as the degree of crosslinking and ring substitution in the resin, as well as the type of tertiary amine used for activation, significantly influence catalytic activity. []

Q7: How effective are titanocenes containing pendant amine donors in the copolymerization of ethylene and this compound?

A8: Titanocenes with pendant amine ligands, when activated with methylaluminoxane (MAO), effectively catalyze ethylene-styrene copolymerization at high temperatures (e.g., 120 °C). In contrast, similar complexes lacking the pendant amine group produce only mixtures of polyethylene and atactic polythis compound under the same conditions. []

Q8: Have computational methods been used to study this compound or its derivatives?

A9: Yes, computational modeling, particularly molecular dynamics simulations, can be employed to understand the behavior of this compound and its polymers at the molecular level. While not explicitly detailed in the provided research, such simulations can offer insights into polymer chain dynamics, morphology, and interactions with other materials. For example, in one study, computer modeling was used to investigate the impact of mutations on the binding of this compound oxide to an enzyme active site. []

Q9: What are the potential health risks associated with this compound exposure?

A10: this compound exposure primarily occurs through inhalation and can lead to various health effects, including: * Acute effects: Eye, nose, and throat irritation; central nervous system depression; and skin irritation. [, ] * Chronic effects: Neurological effects, such as peripheral neuropathy; liver damage; and an increased risk of certain cancers. []

Q10: What biomarkers are used to assess this compound exposure?

A11: Several biomarkers are used to evaluate this compound exposure, including: * This compound oxide adducts: These adducts, formed by the reaction of this compound oxide with proteins and DNA, can be measured in blood and urine samples to assess exposure levels. [, ] * Sister chromatid exchanges (SCEs): Elevated SCE levels in blood lymphocytes can indicate genetic damage potentially caused by this compound exposure. [] * Oxidative stress markers: Exposure to this compound can lead to oxidative stress, and markers like malondialdehyde (MDA) and superoxide dismutase (SOD) activity can be measured to assess this effect. []

Q11: Is this compound oxide a more significant contributor to the observed biomarkers than this compound itself?

A12: Research suggests that while both this compound and this compound oxide contribute to biomarker levels, this compound oxide is significantly more potent. Studies show that this compound oxide is approximately 2000 times more effective than this compound in producing this compound oxide-specific biomarkers. []

Q12: Can this compound be degraded by microorganisms?

A13: Yes, certain microorganisms possess the ability to degrade this compound. Bacteria like Ochrobactrum intermedium sp. and Pseudomonas aeruginosa sp. have been isolated from this compound-contaminated soil and shown to utilize this compound trimer as a sole carbon source for growth, demonstrating their biodegradation potential. [, ]

Q13: What are some strategies for mitigating the environmental impact of this compound?

A14: Various strategies can be employed to minimize this compound's environmental footprint: * Bioremediation: Utilizing this compound-degrading microorganisms to clean up contaminated soil and water resources. * Plasma treatment: Low-temperature plasma technologies, such as dielectric barrier discharge (DBD), have shown promise in efficiently degrading gaseous this compound, offering a potential solution for treating waste gas streams. [] * Recycling: Implementing effective recycling programs for this compound-containing products, particularly polythis compound, can help reduce waste and promote resource conservation. [, ]

Q14: How can the melt flow index of polythis compound be increased?

A15: A higher melt flow index in polythis compound is desirable for applications like foam production. This can be achieved through controlled polymerization techniques: * Chain transfer agents: Adding chain transfer agents during polymerization regulates the molecular weight of the resulting polythis compound, leading to higher melt flow indices. [, ] * Two-stage polymerization: Employing a two-stage polymerization process, where this compound is initially polymerized to a high molecular weight followed by further polymerization in the presence of a chain transfer agent, can yield polythis compound with the desired melt flow properties. [, ]

Q15: How are amphiphilic star-block copolymers containing polythis compound synthesized?

A16: Iodide-mediated radical polymerization offers a route to synthesize these copolymers: * Star-shaped polythis compound: A trifunctional initiator, such as 1,1,1-trimethylolpropane tri(2-iodoisobutyrate), initiates the polymerization of this compound, resulting in a star-shaped polythis compound with iodine atom end groups. * Block copolymer formation: The iodine-terminated polythis compound acts as a macro-chain transfer agent, initiating the polymerization of a hydrophilic monomer like tert-butyl acrylate. This results in the formation of a star-block copolymer. * Hydrolysis: The tert-butyl acrylate block is then hydrolyzed to yield the final amphiphilic star-block copolymer with poly(acrylic acid) as the hydrophilic block. []

Q16: How does the incorporation of 2-ethylhexyl acrylate (EHA) impact the glass transition temperature and fragility of nanoconfined poly(4-methylthis compound) films?

A17: Incorporating a small amount of EHA (around 3 mol%) into poly(4-methylthis compound) effectively eliminates both the Tg-confinement and fragility-confinement effects observed in nanoconfined films. This elimination is attributed to the interdigitation of EHA's ethylhexyl groups, preventing the free surface from influencing chain packing and cooperative mobility associated with the glass transition. []

Q17: How does the neutralization degree of alkali-soluble random copolymers (ASRs) influence the emulsion polymerization of this compound and methyl methacrylate?

A18: ASRs, containing carboxyl groups, can act as polymeric emulsifiers in emulsion polymerization. The degree of neutralization of these carboxyl groups significantly affects the size and distribution of the resulting latex particles: * This compound polymerization: Using ASRs as emulsifiers generally leads to small-sized and monodispersed polythis compound latex particles, regardless of the neutralization degree. * Methyl methacrylate polymerization: In contrast, the particle size distribution of poly(methyl methacrylate) latexes broadens with increasing neutralization of the ASR. This difference is attributed to the interplay between the water solubility of the monomers and the neutralization degree of the ASR during particle formation. []

Q18: Can this compound butadiene latex powder be used to enhance the properties of cement?

A19: Yes, incorporating this compound-butadiene latex powder into cement formulations has been shown to improve the elasticity of the resulting cement stone. The latex powder enhances fluidity and acts as a filler, improving the compactness of the cement stone and buffering external stress. []

Q19: What are the challenges associated with the flotation deinking of photocopied office waste, and how do toner particles contribute to these challenges?

A20: Flotation deinking, a common paper recycling process, faces difficulties when dealing with photocopied office waste due to the presence of toner particles: * Strong adhesion: Toner particles, primarily composed of this compound-acrylate copolymers, are photoelectrically attached and heat-bonded to cellulose fibers during photocopying, making their removal challenging. [] * Surface modification: The photocopying process exposes toner particles to heat, light, and oxygen, leading to the oxidation and polymerization of surface this compound groups. This results in the formation of peroxide bonds, increasing toner particle polarity and strengthening their bond with cellulose fibers, further complicating deinking. []

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